molecular formula C9H4ClNO5 B12849181 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid CAS No. 412336-57-3

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B12849181
CAS No.: 412336-57-3
M. Wt: 241.58 g/mol
InChI Key: MWOMINAOKXQTLS-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antibacterial and anti-tumor activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation.

Properties

CAS No.

412336-57-3

Molecular Formula

C9H4ClNO5

Molecular Weight

241.58 g/mol

IUPAC Name

5-chloro-4-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H4ClNO5/c10-5-1-2-6-4(8(5)11(14)15)3-7(16-6)9(12)13/h1-3H,(H,12,13)

InChI Key

MWOMINAOKXQTLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC(=C2)C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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